rel-((2R,7aS)-2-Methylhexahydro-1H-pyrrolizin-7a-yl)methanol
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Overview
Description
(rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a complex organic compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves several steps:
Starting Material Preparation: The synthesis may start with a pyrrolidine precursor, such as (S)-pyrrolidin-2-one, to introduce the nitrogen-containing ring structure necessary for pyrrolizine formation.
Ring Expansion and Stereochemical Control: Ring expansion can be performed to generate a seven-membered ring, possibly through a cycloaddition or ring-opening/ring-closing metathesis strategy.
Hydroxymethyl Group Introduction: The hydroxymethyl group at the relevant carbon may be introduced through approaches such as organometallic reagent addition to an aldehyde or ketone precursor, or via hydroboration-oxidation of an alkene precursor followed by an oxidation step.
Cyclization to Form Pyrrolizine Core: Cyclization to create the pyrrolizine ring system could be enabled by an intramolecular cyclization reaction, potentially facilitated by a suitable catalyst.
Protection and Deprotection Strategies: Protecting group strategies would be employed throughout to ensure the functional groups tolerate the conditions of the synthetic steps and are revealed in the correct sequence.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
(rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
(rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can be compared with other similar compounds, such as:
(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol: This compound has a similar structure but includes a fluorine atom, which can alter its chemical and biological properties.
1H-Pyrrolizine-7a(5H)-methanol, tetrahydro-2-hydroxy-:
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
[(2R,8S)-2-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h8,11H,2-7H2,1H3/t8-,9+/m1/s1 |
InChI Key |
UIUHIFMAEISROV-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2(CCCN2C1)CO |
Canonical SMILES |
CC1CC2(CCCN2C1)CO |
Origin of Product |
United States |
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